![molecular formula C15H11NO2 B058911 [3-(3-Cyanophenyl)phenyl]acetic acid CAS No. 1334500-02-5](/img/structure/B58911.png)
[3-(3-Cyanophenyl)phenyl]acetic acid
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Overview
Description
Synthesis Analysis The synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid involves complex organic reactions, where iodophenyl-oxopropanoic acid derivatives react efficiently with terminal alkynes under catalytic conditions to afford corresponding acetic acid derivatives. This process demonstrates the versatility of organic synthesis in creating complex molecules from simpler precursors, indicative of similar compounds' synthesis methods (Kobayashi et al., 2008).
Molecular Structure Analysis The molecular structure of [3-(3-Cyanophenyl)phenyl]acetic acid derivatives showcases intricate details, such as orientation of substituents and molecular interactions. For instance, the crystal and molecular structure investigations of related macrocycles reveal how intramolecular contacts and orientations of groups affect the overall structure, which is crucial for understanding the molecular architecture of [3-(3-Cyanophenyl)phenyl]acetic acid (Rizzoli et al., 1982).
Chemical Reactions and Properties Chemical reactions involving [3-(3-Cyanophenyl)phenyl]acetic acid derivatives, such as the synthesis and characterization of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids, highlight the reactivity and functional versatility of these compounds. These reactions are pivotal for modifying and tuning the properties of the molecule for specific applications, indicating a wide range of chemical behavior (Yuan Shi-tao, 2013).
Physical Properties Analysis Investigating the physical properties, such as crystal formation and hydrogen bonding, provides insights into the stability and solubility of [3-(3-Cyanophenyl)phenyl]acetic acid. The crystalline state of similar compounds, evidenced by extensive hydrogen bonding involving carboxylic and acetic acid moieties, underlines the importance of these interactions in dictating the physical properties of the compound (Prayzner et al., 1996).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are crucial for understanding [3-(3-Cyanophenyl)phenyl]acetic acid's behavior in various conditions. The synthesis and structural characterization of triorganotin(IV) complexes with related compounds showcase the chemical versatility and potential applications of [3-(3-Cyanophenyl)phenyl]acetic acid in forming complex molecules (Baul et al., 2002).
Scientific Research Applications
Phloretic Acid and Polybenzoxazine Formation
- Polybenzoxazine Precursors: Phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering a sustainable alternative to phenol. This method paves the way for applications in materials science due to the specific properties benzoxazine provides to aliphatic hydroxyl-bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Condensation Reactions and Novel Compounds
- Novel Aromatic Compounds: Research on condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents has led to the formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines, showcasing a pathway to synthesize novel aromatic compounds with potential applications in pharmaceuticals and materials science (S. Al-Mousawi & M. El-Apasery, 2012).
Synthesis and Characterization of Esters
- Novel Esters Synthesis: A study on the synthesis of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids demonstrated a method for creating novel compounds, highlighting the importance of such synthetic routes in developing new materials or pharmaceuticals (Yuan Shi-tao, 2013).
Molecular Structure Analysis
- Molecular Structure Insights: The synthesis and analysis of compounds like 3-bromo-4-methoxyphenylacetic acid provide insights into molecular structures, electronic properties, and potential applications in materials science and pharmaceuticals (I. Guzei, Alan R. Gunderson, & N. Hill, 2010).
Safety And Hazards
properties
IUPAC Name |
2-[3-(3-cyanophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-4-2-6-14(8-12)13-5-1-3-11(7-13)9-15(17)18/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJGENGCMXDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362666 |
Source
|
Record name | [3-(3-cyanophenyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Cyanophenyl)phenyl]acetic acid | |
CAS RN |
1334500-02-5 |
Source
|
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(3-cyanophenyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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